4-(2-Tetrahydropyranyloxy)nonylamine
Description
4-(2-Tetrahydropyranyloxy)nonylamine is a synthetic organic compound featuring a nine-carbon alkyl chain (nonyl group) with a tetrahydropyranyl (THP) ether protecting group at the 4-position and an amine (-NH₂) terminus. The THP group, a six-membered cyclic ether, is widely used in organic synthesis to protect hydroxyl groups during multi-step reactions due to its stability under basic and mildly acidic conditions . This compound is likely synthesized via organometallic coupling reactions, as inferred from analogous THP-protected intermediates (e.g., zinc-mediated alkylation or cyanide-catalyzed cross-coupling) described in the literature . Applications of such compounds span pharmaceuticals, agrochemicals, and materials science, where the amine group facilitates further functionalization (e.g., amide bond formation or Schiff base chemistry).
Properties
CAS No. |
54460-22-9 |
|---|---|
Molecular Formula |
C14H29NO2 |
Molecular Weight |
243.39 g/mol |
IUPAC Name |
4-(oxan-2-yloxy)nonan-1-amine |
InChI |
InChI=1S/C14H29NO2/c1-2-3-4-8-13(9-7-11-15)17-14-10-5-6-12-16-14/h13-14H,2-12,15H2,1H3 |
InChI Key |
WVMMFYVUKHYNRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCN)OC1CCCCO1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-(2-Tetrahydropyranyloxy)nonylamine with structurally related compounds, focusing on molecular features, synthetic pathways, and applications.
Table 1: Structural and Functional Comparison
Key Observations
Functional Group Diversity: The amine group in 4-(2-THP-Oxy)nonylamine distinguishes it from boronic acid, ester, or nucleoside analogs. This enables unique reactivity, such as nucleophilic substitution or coordination chemistry, absent in other THP-protected compounds . THP Stability: All compounds utilize the THP group for hydroxyl protection, which is cleavable under acidic conditions (e.g., HCl/MeOH). However, the amine in the target compound may require orthogonal protection (e.g., Boc or Fmoc) during synthesis to avoid side reactions .
Synthetic Pathways: Organometallic Coupling: The synthesis of Methyl 2-iodo-4-(1-oxo-7-(2-THP-Oxy)heptyl)benzoate involves zinc-copper transmetallation and THF-mediated coupling , suggesting that 4-(2-THP-Oxy)nonylamine could be synthesized via similar organozinc intermediates. Boronic Acid Synthesis: [4-(2-THP-Oxy)phenyl]boronic acid is likely prepared via Miyaura borylation, a method incompatible with the amine group due to its sensitivity to palladium catalysts .
Physicochemical Properties: Solubility: The nonyl chain in the target compound enhances lipophilicity compared to phenyl or shorter alkyl analogs, impacting its utility in hydrophobic drug delivery systems. Thermal Stability: While [4-(2-THP-Oxy)phenyl]boronic acid decomposes at 285°C , the amine derivative may exhibit lower thermal stability due to the labile N-H bond.
Applications :
- Pharmaceuticals : The amine group enables conjugation with carboxylic acids (e.g., prodrugs) or participation in heterocycle formation (e.g., piperidines) .
- Materials Science : Unlike boronic acids (used in cross-coupling) or nucleoside analogs (used in oligonucleotides), the target compound’s amine group is suited for surface functionalization or polymer synthesis.
Research Findings and Limitations
- Gaps in Data: Direct experimental data (e.g., NMR, HPLC purity) for 4-(2-THP-Oxy)nonylamine are absent in the provided evidence. Properties are inferred from structural analogs.
- Synthetic Challenges : The amine group may complicate THP deprotection, necessitating sequential deprotection strategies to avoid degradation .
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